2-Methoxy-5-methyl-4-nitroaniline

Description

The exact mass of the compound 2-Methoxy-5-methyl-4-nitroaniline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 50663. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Methoxy-5-methyl-4-nitroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxy-5-methyl-4-nitroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

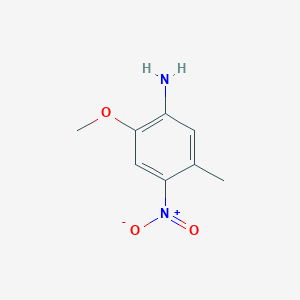

Structure

3D Structure

Propriétés

IUPAC Name |

2-methoxy-5-methyl-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-5-3-6(9)8(13-2)4-7(5)10(11)12/h3-4H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXUMJWGCPAUKTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8059639 | |

| Record name | Benzenamine, 2-methoxy-5-methyl-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134-19-0 | |

| Record name | 2-Methoxy-5-methyl-4-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-5-methyl-4-nitroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 2-methoxy-5-methyl-4-nitro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50663 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 2-methoxy-5-methyl-4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, 2-methoxy-5-methyl-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-4-nitro-o-anisidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.666 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHOXY-5-METHYL-4-NITROANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L843M16957 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

An In-depth Technical Guide to the Chemical Properties of 2-Methoxy-5-methyl-4-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the chemical properties, synthesis, and spectral characterization of 2-Methoxy-5-methyl-4-nitroaniline. The information herein is curated to support research and development activities, offering both foundational data and actionable experimental insights.

Introduction: Strategic Importance of Substituted Nitroanilines

Nitroanilines, as a class of organic compounds, are foundational building blocks in a multitude of chemical industries, most notably in the synthesis of dyes, pharmaceuticals, and specialized polymers. The strategic placement of substituents on the aniline ring profoundly influences the molecule's physicochemical properties, including its reactivity, basicity, solubility, and spectroscopic characteristics. 2-Methoxy-5-methyl-4-nitroaniline, a member of this family, presents a unique substitution pattern that offers potential for nuanced chemical transformations and the development of novel molecules. This guide will delve into the specific attributes of this compound, providing a detailed analysis for its effective utilization in research and synthesis.

Molecular and Physicochemical Properties

2-Methoxy-5-methyl-4-nitroaniline is identified by the CAS number 134-19-0 . Its molecular structure and key physicochemical properties are summarized below.

Molecular Structure

Caption: Molecular Structure of 2-Methoxy-5-methyl-4-nitroaniline

Physicochemical Data

| Property | Value | Source |

| CAS Number | 134-19-0 | [1] |

| Molecular Formula | C₈H₁₀N₂O₃ | [1][2] |

| Molecular Weight | 182.18 g/mol | [1] |

| Boiling Point | 365.4 °C at 760 mmHg | [2] |

| Flash Point | 174.8 °C | [2] |

| Density | 1.266 g/cm³ | [2] |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Solubility | Data not available |

Synthesis and Reactivity

Proposed Synthesis Pathway: Electrophilic Nitration

A logical and established method for the synthesis of 2-Methoxy-5-methyl-4-nitroaniline is through the electrophilic nitration of its precursor, 2-methoxy-5-methylaniline (p-Cresidine).

Sources

An In-Depth Technical Guide to 2-Methoxy-5-methyl-4-nitroaniline (CAS No. 134-19-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 2-Methoxy-5-methyl-4-nitroaniline, a key aromatic amine intermediate. Identified by its CAS Number 134-19-0, this compound serves as a valuable building block in synthetic organic chemistry, particularly in the development of advanced materials and pharmaceutical agents. This document details its chemical identity, physicochemical properties, a validated synthesis protocol, key applications in medicinal chemistry, and essential safety and handling information. The content is structured to provide researchers and drug development professionals with the foundational knowledge and practical insights required for its effective use in a laboratory setting.

Compound Identification and Chemical Structure

2-Methoxy-5-methyl-4-nitroaniline is a substituted aniline carrying methoxy, methyl, and nitro functional groups on the benzene ring. These substitutions create a specific regioisomer with distinct chemical properties that are leveraged in targeted synthesis.

Primary Identifier:

Nomenclature and Formula:

-

IUPAC Name: 2-methoxy-5-methyl-4-nitroaniline[4]

-

Synonyms: 4-Nitro-p-cresidine, 5-Methyl-4-nitro-o-anisidine, 2-methoxy-4-nitro-5-methylaniline, 5-Amino-4-methoxy-2-nitrotoluene[1][4]

-

Chemical Structure:

Physicochemical and Computed Properties

The physical and chemical properties of a compound are critical for designing experiments, including selecting appropriate solvent systems and predicting its behavior in reactions and analytical procedures.

| Property | Value | Source |

| Appearance | Solid | [1] |

| Density | 1.266 g/cm³ (Predicted) | ChemSrc |

| Boiling Point | 365.4 °C at 760 mmHg (Predicted) | ChemSrc |

| Flash Point | 174.8 °C (Predicted) | ChemSrc |

| Vapor Pressure | 1.58E-05 mmHg at 25°C (Predicted) | ChemSrc |

| Refractive Index | 1.589 (Predicted) | ChemSrc |

| XLogP3-AA (LogP) | 1.4 (Computed) | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 4 | [4] |

Synthesis Protocol: A Validated Approach

The synthesis of 2-Methoxy-5-methyl-4-nitroaniline is typically achieved through a multi-step process involving the protection of an amine, followed by electrophilic aromatic substitution (nitration), and subsequent deprotection. This sequence is crucial for controlling the regioselectivity of the nitration step. The starting material is N-(2-methoxy-5-methylphenyl)acetamide.

Experimental Rationale:

The acetylation of the precursor, 2-methoxy-5-methylaniline, serves a critical purpose: the acetamido group is less activating and more sterically hindering than the amino group. This modulation prevents polysubstitution and directs the incoming nitro group to the desired position (ortho to the acetamido group and para to the methoxy group), which is sterically accessible. The final hydrolysis step removes the acetyl protecting group to yield the target primary amine.

Step-by-Step Synthesis Protocol:

-

Step 1: Acetylation of 2-methoxy-5-methylaniline (Precursor Synthesis)

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-methoxy-5-methylaniline in glacial acetic acid.

-

Slowly add acetic anhydride to the solution. An exothermic reaction may be observed.

-

Heat the mixture to reflux for 2-3 hours to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After cooling, pour the reaction mixture into ice-cold water to precipitate the N-(2-methoxy-5-methylphenyl)acetamide.

-

Filter the solid product, wash with cold water until the filtrate is neutral, and dry under vacuum.

-

-

Step 2: Nitration of N-(2-methoxy-5-methylphenyl)acetamide

-

Carefully add the dried N-(2-methoxy-5-methylphenyl)acetamide in small portions to concentrated sulfuric acid, keeping the temperature below 10°C using an ice-salt bath.

-

Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, maintaining a low temperature.

-

Add the nitrating mixture dropwise to the acetamide solution, ensuring the temperature does not exceed 10°C to minimize the formation of side products.[5]

-

After the addition is complete, stir the mixture for an additional 1-2 hours at 0-10°C.

-

Slowly pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the crude N-(2-methoxy-5-methyl-4-nitrophenyl)acetamide.

-

Filter the product, wash thoroughly with cold water, and dry.

-

-

Step 3: Hydrolysis to 2-Methoxy-5-methyl-4-nitroaniline

-

Suspend the crude nitrated product in an aqueous solution of hydrochloric acid (approx. 10-15%).

-

Heat the mixture to reflux for 1-2 hours until TLC analysis indicates the complete disappearance of the starting material.

-

Cool the solution and carefully neutralize it with a base (e.g., sodium hydroxide solution) until precipitation of the free amine is complete.

-

Filter the resulting solid, wash with water to remove residual salts, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 2-Methoxy-5-methyl-4-nitroaniline.

-

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of 2-Methoxy-5-methyl-4-nitroaniline.

Applications in Research and Drug Development

The primary value of 2-Methoxy-5-methyl-4-nitroaniline lies in its utility as a versatile chemical intermediate. Its specific arrangement of functional groups allows for further chemical modifications, making it a precursor for more complex molecules.

A notable application is in the field of oncology research. It is used as a reagent in the synthesis of 5- and 6-methoxybenzimidazole-1,3,5-triazines. These compounds have been investigated as inhibitors of phosphoinositide 3-kinase (PI3K), a key enzyme in cell signaling pathways that is often dysregulated in cancer.[6] The aniline group can be used to construct heterocyclic ring systems, a common feature in many kinase inhibitors.

Analytical and Characterization Methods

To ensure the identity and purity of 2-Methoxy-5-methyl-4-nitroaniline, a combination of chromatographic and spectroscopic techniques should be employed.

Representative Analytical Protocol: HPLC-UV

-

Objective: To determine the purity of a synthesized batch.

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid for improved peak shape).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by a UV-Vis scan of the compound (typically in the range of 254 nm or a lambda max specific to the chromophore).

-

Sample Preparation: Dissolve a small, accurately weighed amount of the compound in the mobile phase or a compatible solvent like acetonitrile to a concentration of approximately 1 mg/mL.

-

Validation: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure. The spectra will show characteristic shifts for the aromatic protons, the methyl and methoxy groups, and the carbon atoms in the molecule.

-

Infrared (IR) Spectroscopy: FTIR analysis can confirm the presence of key functional groups. Expected peaks include N-H stretching for the amine, C-H stretching for the aromatic and alkyl groups, N=O stretching for the nitro group, and C-O stretching for the methoxy ether linkage.[4]

-

Mass Spectrometry (MS): MS analysis will confirm the molecular weight of the compound, with the molecular ion peak expected at m/z 182.18.

Safety, Handling, and Toxicology

As with any nitroaromatic compound, proper safety precautions are essential when handling 2-Methoxy-5-methyl-4-nitroaniline.

GHS Hazard Classification: Based on supplier information, the compound is classified with the following hazards:

-

H302: Harmful if swallowed.[7]

-

H315: Causes skin irritation.[7]

-

H319: Causes serious eye irritation.[7]

-

H335: May cause respiratory irritation.[7]

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Nitrile or other chemically resistant gloves.

-

Skin and Body Protection: A lab coat should be worn. Ensure exposed skin is covered.

-

Respiratory Protection: Use in a well-ventilated fume hood. If dusts are generated, a NIOSH-approved respirator may be necessary.

Handling and Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from strong oxidizing agents and strong acids.

-

Avoid generating dust.

-

Wash hands thoroughly after handling.

First Aid Measures:

-

If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

Conclusion

2-Methoxy-5-methyl-4-nitroaniline (CAS 134-19-0) is a well-defined chemical intermediate with significant potential for researchers in synthetic and medicinal chemistry. Its established synthesis pathway and known applications, particularly as a precursor to kinase inhibitors, underscore its importance. Adherence to rigorous analytical characterization and strict safety protocols is paramount for its successful and safe utilization in the laboratory.

References

-

IUCr Journals. (n.d.). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. Retrieved from [Link]

-

Suzhou Aobai Pharmaceutical. (n.d.). 2-METHOXY-5-METHYL-4-NITROANILINE. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methoxy-5-methyl-4-nitrobenzenamine. Retrieved from [Link]

-

ResearchGate. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. Retrieved from [Link]

- Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.

-

SciSupplies. (n.d.). 2-Methoxy-5-methyl-4-nitroaniline, 98.0%, 250mg. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methoxy-4-nitroaniline. Retrieved from [Link]

-

SIELC Technologies. (2018). 2-Methoxy-4-nitroaniline. Retrieved from [Link]

-

ResearchGate. (2024). FTIR spectrum of 2-methoxy-4-nitroaniline. Retrieved from [Link]

Sources

- 1. Benzenamine, 2-methoxy-5-methyl-4-nitro- | CymitQuimica [cymitquimica.com]

- 2. 134-19-0 2-Methoxy-5-methyl-4-nitroaniline AKSci 3966CA [aksci.com]

- 3. 2-METHOXY-5-METHYL-4-NITROANILINE [allbiopharm.com]

- 4. 2-Methoxy-5-methyl-4-nitrobenzenamine | C8H10N2O3 | CID 67253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 10-233654 - 5-methoxy-2-methyl-4-nitroaniline | 106579-00-4 [cymitquimica.com]

- 7. 2-Methoxy-5-methyl-4-nitroaniline, 98.0%, 250mg [scisupplies.eu]

Spectroscopic Profile of 2-Methoxy-5-methyl-4-nitroaniline: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 2-Methoxy-5-methyl-4-nitroaniline (CAS No. 134-19-0), a key chemical intermediate in the synthesis of various dyes and potentially in pharmaceutical research.[1][2] As a substituted aniline, its precise structural confirmation is paramount for quality control and mechanistic studies. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering field-proven insights into the experimental choices and data interpretation for researchers, scientists, and professionals in drug development.

Molecular Structure and Analytical Workflow

The structural integrity of a compound is the foundation of its chemical and biological activity. For 2-Methoxy-5-methyl-4-nitroaniline, with the molecular formula C₈H₁₀N₂O₃, a multi-technique spectroscopic approach is essential for unambiguous characterization.[3][4] The workflow begins with isolating the compound and then subjecting it to a battery of spectroscopic analyses to confirm its molecular weight, functional groups, and the specific arrangement of atoms within the molecule.

Caption: Molecular Structure of 2-Methoxy-5-methyl-4-nitroaniline.

Caption: General workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. The chemical environment of each nucleus dictates its resonance frequency, offering a precise map of atomic connectivity.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation : Dissolve 5-10 mg of 2-Methoxy-5-methyl-4-nitroaniline in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to achieve high-resolution spectra.

-

¹H NMR Acquisition : Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Acquire a one-dimensional proton spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. The number of scans should be adjusted to obtain an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition : Acquire a one-dimensional carbon spectrum with proton decoupling to simplify the spectrum to singlets for each unique carbon. A greater number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

¹³C NMR Data

The ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their chemical environment (e.g., aromatic, aliphatic, attached to electronegative atoms). The data presented is sourced from the Aldrich Chemical Company, Inc. collection.[3]

| Chemical Shift (ppm) | Assignment | Rationale |

| ~17-20 | Ar-C H₃ | Typical range for a methyl group attached to an aromatic ring. |

| ~56-60 | -OC H₃ | Aliphatic carbon attached to an electronegative oxygen atom, shifted downfield. |

| ~105-145 | Aromatic Carbons (C3, C6) | Aromatic carbons in a region influenced by both electron-donating and -withdrawing groups. |

| ~140-155 | Aromatic Carbons (C1, C2, C4, C5) | Aromatic carbons directly attached to substituents (NH₂, OCH₃, NO₂, CH₃), showing significant shifts. |

¹H NMR Data & Interpretation

While a publicly available spectrum image is not provided, synthesis procedures confirm the structure via NMR analysis.[5] Based on the established principles of NMR and the known effects of the substituents, a predicted ¹H NMR spectrum can be detailed. The nitro group (-NO₂) is strongly electron-withdrawing, deshielding nearby protons, while the amine (-NH₂) and methoxy (-OCH₃) groups are electron-donating, causing shielding.

| Predicted Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~2.2 | Singlet | 3H | Ar-CH ₃ | Aromatic methyl group, appears as a singlet. |

| ~3.9 | Singlet | 3H | -OCH ₃ | Methoxy group protons, shielded by the oxygen but deshielded relative to an alkyl group. Appears as a sharp singlet. |

| ~4.0-5.0 | Broad Singlet | 2H | -NH ₂ | Amine protons. The chemical shift can be variable and the peak is often broad due to quadrupole broadening and hydrogen exchange. |

| ~6.7 | Singlet | 1H | Ar-H (C6-H) | Aromatic proton shielded by the ortho-amino group and meta-methoxy group. |

| ~7.5 | Singlet | 1H | Ar-H (C3-H) | Aromatic proton deshielded by the ortho-nitro group and meta-methoxy group. Expected to be the most downfield of the aromatic protons. |

The presence of two singlets for the aromatic protons is a key diagnostic feature, confirming the 1,2,4,5-tetrasubstituted pattern on the benzene ring where the two remaining protons do not have adjacent proton neighbors to couple with.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes.

Experimental Protocol: FTIR Data Acquisition (KBr Pellet)

-

Sample Preparation : Grind a small amount (~1-2 mg) of 2-Methoxy-5-methyl-4-nitroaniline with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation : Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

Data Acquisition : Place the KBr pellet in the sample holder of an FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. An air background spectrum should be collected and subtracted from the sample spectrum.

IR Data & Interpretation

The FTIR spectrum provides direct evidence for the key functional groups within the molecule.[3]

| Wavenumber (cm⁻¹) | Vibration Type | Assignment |

| 3300-3500 | N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH₂) group. Two distinct bands are expected. |

| 2850-3000 | C-H Aliphatic Stretch | Methyl (-CH₃) and Methoxy (-OCH₃) groups. |

| ~1590 & ~1300 | N-O Asymmetric & Symmetric Stretch | Nitro (-NO₂) group. These are typically very strong and sharp absorptions. |

| ~1600, ~1475 | C=C Aromatic Stretch | Benzene ring skeletal vibrations. |

| ~1250 | C-O-C Asymmetric Stretch | Aryl-alkyl ether linkage of the methoxy group. |

The combination of the dual N-H stretching bands, the strong N-O stretching bands, and the C-O ether band provides a definitive fingerprint for the presence of the amine, nitro, and methoxy functional groups, respectively.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its structure.

Experimental Protocol: Electron Ionization (EI-MS)

-

Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization : Bombard the sample with high-energy electrons (typically 70 eV) in the ion source. This process, known as Electron Ionization (EI), causes the molecule to lose an electron, forming a radical cation (M⁺•), and induces fragmentation.

-

Mass Analysis : The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

-

Detection : A detector records the abundance of each ion, generating a mass spectrum.

MS Data & Interpretation

The mass spectrum of 2-Methoxy-5-methyl-4-nitroaniline confirms its molecular weight and shows a characteristic fragmentation pattern.[3]

| m/z Ratio | Proposed Ion/Fragment | Rationale |

| 182 | [M]⁺• (Molecular Ion) | Corresponds to the molecular weight of C₈H₁₀N₂O₃ (182.18 g/mol ), confirming the molecular formula.[3] |

| 167 | [M - CH₃]⁺ | Loss of a methyl radical from the molecular ion, likely from the methoxy group. |

| 165 | [M - OH]⁺ or [M - NH₃]⁺ | A common fragmentation pathway for nitro compounds involving rearrangement and loss of a hydroxyl radical. |

| 136 | [M - NO₂]⁺ | Loss of a nitro group radical, a very common fragmentation for aromatic nitro compounds. |

The observation of the molecular ion at m/z 182 is the most critical piece of data, verifying the compound's molecular weight. The subsequent fragmentation pattern, particularly the loss of methyl and nitro groups, is entirely consistent with the proposed structure.

Conclusion

The collective spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) provide a comprehensive and unambiguous structural characterization of 2-Methoxy-5-methyl-4-nitroaniline. NMR spectroscopy elucidates the precise connectivity of the carbon-hydrogen framework, IR spectroscopy confirms the presence of the key amine, methoxy, and nitro functional groups, and mass spectrometry verifies the molecular weight and formula. This integrated analytical approach is indispensable for ensuring the identity and purity of chemical compounds in research and industrial applications.

References

-

PubChem. (n.d.). 2-Methoxy-5-methyl-4-nitrobenzenamine. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

-

Cas no 134-19-0 (2-Methoxy-4-nitro-5-methylaniline). (n.d.). Mol-Instincts. Retrieved January 14, 2026, from [Link]

- Bailey, J. E., & Calvey, R. J. (1981). Isolation, characterization and determination of trace organic impurities in FD&C red no. 40. Journal of the Association of Official Analytical Chemists, 64(4), 925-931.

- Google Patents. (1979). US4151203A - Process for the preparation of p-nitroaniline compounds by the alkaline hydrolysis of mixed anilides.

-

ResearchGate. (2022). Growth and characterization of organic 2-methoxy-4-nitroaniline single crystal for optical applications. Retrieved January 14, 2026, from [Link]

-

PubChemLite. (n.d.). 2-methoxy-5-methyl-4-nitroaniline (C8H10N2O3). Retrieved January 14, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 2-Methoxy-5-methyl-4-nitrobenzenamine | C8H10N2O3 | CID 67253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - 2-methoxy-5-methyl-4-nitroaniline (C8H10N2O3) [pubchemlite.lcsb.uni.lu]

- 5. US4151203A - Process for the preparation of p-nitroaniline compounds by the alkaline hydrolysis of mixed anilides - Google Patents [patents.google.com]

"solubility of 2-Methoxy-5-methyl-4-nitroaniline in organic solvents"

An In-Depth Technical Guide to the Solubility of 2-Methoxy-5-methyl-4-nitroaniline in Organic Solvents

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility of 2-methoxy-5-methyl-4-nitroaniline, a key intermediate in the synthesis of various organic compounds. The following sections detail the experimental determination of its solubility in a range of organic solvents, the thermodynamic modeling of the dissolution process, and the practical implications of these findings for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction to 2-Methoxy-5-methyl-4-nitroaniline

2-Methoxy-5-methyl-4-nitroaniline, also known as 4-nitro-p-cresidine, is an aromatic amine with the chemical formula C₈H₁₀N₂O₃. Its molecular structure, characterized by the presence of methoxy, methyl, amino, and nitro functional groups, makes it a versatile building block in organic synthesis. The solubility of this compound in various organic solvents is a critical parameter for its purification, reaction optimization, and formulation. An understanding of its solubility behavior is essential for designing efficient crystallization processes and for controlling the reaction kinetics in solution-phase synthesis.

Experimental Determination of Solubility

The solubility of 2-methoxy-5-methyl-4-nitroaniline in thirteen different organic solvents was systematically determined using a gravimetric method in conjunction with a laser monitoring system to precisely observe the dissolution of the solid phase. The experimental setup and procedure are designed to ensure high accuracy and reproducibility.

Experimental Workflow

The following diagram illustrates the experimental workflow for determining the solubility of 2-methoxy-5-methyl-4-nitroaniline.

Caption: Relationship between experimental data and thermodynamic models.

Thermodynamic Parameters

The dissolution enthalpy (ΔH°sol), entropy (ΔS°sol), and Gibbs free energy (ΔG°sol) were calculated from the experimental solubility data. These parameters provide insight into the thermodynamics of the dissolution process.

| Solvent | ΔH°sol (kJ·mol⁻¹) | ΔS°sol (J·mol⁻¹·K⁻¹) | ΔG°sol (kJ·mol⁻¹) at 298.15 K |

| Methanol | 29.85 | 59.84 | 12.04 |

| Ethanol | 31.22 | 60.11 | 13.30 |

| n-Propanol | 32.78 | 62.65 | 14.12 |

| Isopropanol | 33.64 | 63.21 | 14.80 |

| n-Butanol | 33.17 | 63.08 | 14.39 |

| Isobutanol | 33.91 | 63.87 | 14.89 |

| Ethyl Acetate | 25.81 | 54.12 | 9.67 |

| Methyl Acetate | 24.89 | 53.21 | 9.04 |

| Acetone | 23.95 | 52.87 | 8.19 |

| Butanone | 24.63 | 53.02 | 8.83 |

| Cyclohexane | 31.87 | 45.98 | 18.16 |

| Acetonitrile | 26.34 | 53.89 | 10.28 |

| Toluene | 29.88 | 56.91 | 12.91 |

Discussion

The solubility of 2-methoxy-5-methyl-4-nitroaniline is highest in acetone, followed by methyl acetate and ethyl acetate. The lowest solubility is observed in cyclohexane. This trend can be attributed to the polarity of the solvents. As a polar molecule, 2-methoxy-5-methyl-4-nitroaniline dissolves more readily in polar solvents. The principle of "like dissolves like" is clearly demonstrated.

The positive values of the enthalpy of solution (ΔH°sol) indicate that the dissolution process is endothermic for all the tested solvents. This means that energy is required to break the crystal lattice of the solute and to overcome the intermolecular forces in the solvent. The positive values of the entropy of solution (ΔS°sol) suggest that the system becomes more disordered upon dissolution, which is expected as the solute molecules are dispersed in the solvent.

The Gibbs free energy of solution (ΔG°sol) is positive in all cases, which might seem counterintuitive for a spontaneous process. However, it is important to note that these are standard state values. The actual Gibbs free energy change for the dissolution process up to the point of saturation is negative.

Conclusion

This technical guide has provided a detailed analysis of the solubility of 2-methoxy-5-methyl-4-nitroaniline in a range of organic solvents. The experimental data, presented in a clear and accessible format, serves as a valuable resource for process development and optimization. The thermodynamic modeling offers a deeper understanding of the dissolution process, which can be leveraged for predictive purposes. The insights provided herein are intended to support researchers and professionals in making informed decisions regarding the use of 2-methoxy-5-methyl-4-nitroaniline in their work.

References

-

Rong-Cai, Z., Shuai, L., Jia-Xin, L., & Yong-Li, W. (2019). Solubility and Thermodynamic Properties of 2-Methoxy-5-methyl-4-nitroaniline in 13 Pure Solvents. Journal of Chemical & Engineering Data, 64(4), 1569-1576. [Link]

A Technical Guide to the Molecular Structure of 2-Methoxy-5-methyl-4-nitroaniline

Abstract

This technical guide provides a comprehensive examination of the molecular structure of 2-Methoxy-5-methyl-4-nitroaniline (CAS No. 134-19-0). As a substituted nitroaromatic amine, this compound holds potential as a versatile intermediate in synthetic chemistry, particularly in the development of dyes, pigments, and potentially novel pharmaceutical agents. This document delineates its structural identification, the electronic interplay of its functional groups, and its characteristic spectroscopic signatures. Due to the relative scarcity of published experimental data for this specific isomer, this guide integrates established chemical principles to predict its spectroscopic behavior, offering a robust framework for its synthesis and characterization. We will explore its core structural features, predicted analytical data, a plausible synthetic pathway, and essential safety protocols, providing researchers with the foundational knowledge required for its effective application.

Compound Identification and Nomenclature

Precise identification is critical to distinguish 2-Methoxy-5-methyl-4-nitroaniline from its structural isomers. The compound is systematically defined by the placement of methoxy, methyl, nitro, and amino groups on the benzene ring.

| Identifier | Value | Source |

| IUPAC Name | 2-Methoxy-5-methyl-4-nitroaniline | - |

| CAS Number | 134-19-0 | [1] |

| Molecular Formula | C₈H₁₀N₂O₃ | [1] |

| Molecular Weight | 182.18 g/mol | [2][3] |

| Canonical SMILES | CC1=CC(=C(C=C1N)OC)[O-] | [2] |

| InChIKey | PEIGETRPPZVBHT-UHFFFAOYSA-N | [2] |

Core Molecular Structure and Electronic Profile

The structure of 2-Methoxy-5-methyl-4-nitroaniline is characterized by a complex interplay of electronic effects from its four substituents, which dictates its reactivity and physicochemical properties.

Structural Representation

The arrangement of the functional groups on the aniline core is depicted below. The amino group defines position 1, with the remaining substituents numbered accordingly.

Caption: 2D structure of 2-Methoxy-5-methyl-4-nitroaniline with IUPAC numbering.

Substituent Effects

The molecule's electronic landscape is governed by the following effects:

-

Amino (-NH₂) and Methoxy (-OCH₃) Groups: Both are powerful electron-donating groups (EDG) through the mesomeric effect (+M) and electron-withdrawing through the inductive effect (-I), with the +M effect being dominant. They activate the ring towards electrophilic substitution and direct incoming electrophiles to the ortho and para positions.

-

Methyl (-CH₃) Group: This is a weak electron-donating group through hyperconjugation and a weak inductive effect (+I), providing mild activation.

-

Nitro (-NO₂) Group: This is a strong electron-withdrawing group (EWG) through both mesomeric (-M) and inductive (-I) effects. It deactivates the ring towards electrophilic substitution.

The synergy of these groups results in a highly polarized aromatic system. The strong electron-donating character of the amino and methoxy groups counteracts the deactivating effect of the nitro group, influencing the molecule's overall reactivity and spectroscopic properties.

Predicted Spectroscopic Characterization

While comprehensive experimental spectra for this specific isomer are not widely available in public databases, its structure can be reliably predicted using established spectroscopic principles. The following data represent the expected analytical signatures for structural verification.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for each unique proton environment.

| Proton Environment | Predicted δ (ppm) | Multiplicity | Rationale |

| Aromatic-H (at C-6) | 6.8 - 7.2 | Singlet (s) | Shielded by adjacent -NH₂ and -OCH₃ groups. No adjacent protons for coupling. |

| Aromatic-H (at C-3) | 7.5 - 7.9 | Singlet (s) | Strongly deshielded by the adjacent -NO₂ group. No adjacent protons for coupling. |

| Amino (-NH₂) | 4.0 - 5.5 | Broad Singlet (br s) | Labile protons; chemical shift is concentration and solvent dependent. |

| Methoxy (-OCH₃) | 3.8 - 4.0 | Singlet (s) | Typical chemical shift for an aryl methoxy group. |

| Methyl (-CH₃) | 2.2 - 2.4 | Singlet (s) | Typical chemical shift for an aryl methyl group. |

¹³C NMR Spectroscopy

The molecule contains eight chemically distinct carbon atoms, which should result in eight unique signals in the ¹³C NMR spectrum.

| Carbon Environment | Predicted δ (ppm) | Rationale |

| C-NH₂ (C-1) | 145 - 155 | Aromatic carbon attached to nitrogen, deshielded. |

| C-OCH₃ (C-2) | 140 - 150 | Aromatic carbon attached to oxygen, deshielded. |

| C-H (C-3) | 115 - 125 | Aromatic methine carbon. |

| C-NO₂ (C-4) | 135 - 145 | Aromatic carbon attached to the nitro group. |

| C-CH₃ (C-5) | 125 - 135 | Aromatic carbon attached to the methyl group. |

| C-H (C-6) | 110 - 120 | Aromatic methine carbon. |

| Methoxy (-OCH₃) | 55 - 60 | Aliphatic carbon of the methoxy group. |

| Methyl (-CH₃) | 15 - 25 | Aliphatic carbon of the methyl group. |

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups present in the molecule.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type |

| N-H (Aniline) | 3300 - 3500 | Symmetric & Asymmetric Stretch |

| C-H (Aromatic) | 3000 - 3100 | Stretch |

| C-H (Aliphatic) | 2850 - 3000 | Stretch |

| C=C (Aromatic) | 1580 - 1620 | Ring Stretch |

| N-O (Nitro) | 1500 - 1550 & 1330 - 1370 | Asymmetric & Symmetric Stretch |

| C-O (Methoxy) | 1200 - 1275 | Asymmetric Stretch |

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight and provide structural information through fragmentation analysis.

-

Molecular Ion (M⁺): An intense peak is expected at m/z = 182, corresponding to the molecular formula C₈H₁₀N₂O₃.

-

Key Fragments: Common fragmentation pathways would include the loss of a methyl radical (-CH₃, m/z = 167), loss of the nitro group (-NO₂, m/z = 136), and cleavage of the methoxy group.

Proposed Synthetic Pathway

A logical and efficient synthesis of 2-Methoxy-5-methyl-4-nitroaniline can be achieved via the regioselective nitration of a suitable precursor, such as N-acetyl-2-methoxy-5-methylaniline. The acetylation of the amino group serves as a critical step to protect it from oxidation and to control the regioselectivity of the subsequent nitration reaction.

Caption: Proposed three-step synthesis workflow for 2-Methoxy-5-methyl-4-nitroaniline.

Experimental Protocol Outline

-

Step 1: Acetylation (Protection):

-

Dissolve 2-methoxy-5-methylaniline in a suitable solvent (e.g., acetic acid).

-

Add acetic anhydride slowly while maintaining a controlled temperature.

-

Allow the reaction to proceed to completion, monitoring by Thin Layer Chromatography (TLC).

-

Isolate the N-acetylated product by precipitation in water followed by filtration.

-

-

Step 2: Nitration:

-

Prepare a nitrating mixture (e.g., fuming nitric acid in sulfuric acid) at low temperature (0-5 °C).

-

Slowly add the N-acetylated product from Step 1 to the nitrating mixture, ensuring the temperature remains low to prevent over-nitration. The nitro group is directed to position 4, which is para to the activating methoxy group and meta to the acetamido directing group.

-

After the addition is complete, allow the reaction to stir until completion (monitored by TLC/GC).

-

Carefully pour the reaction mixture over crushed ice to precipitate the nitrated product. Filter and wash thoroughly.

-

-

Step 3: Hydrolysis (Deprotection):

-

Reflux the nitrated intermediate from Step 2 in an aqueous acidic (e.g., HCl) or basic (e.g., NaOH) solution.[4]

-

The hydrolysis will cleave the acetyl group, regenerating the free amine.

-

Neutralize the reaction mixture to precipitate the final product, 2-Methoxy-5-methyl-4-nitroaniline.

-

Isolate the product by filtration, wash with water, and dry. Recrystallization from a suitable solvent (e.g., ethanol) may be performed for further purification.

-

This synthetic approach is based on established methodologies for the preparation of substituted nitroanilines.[5]

Physicochemical Properties and Safety

Understanding the physical properties and handling requirements is essential for safe laboratory use.

| Property | Value | Source |

| Appearance | Expected to be a colored solid (e.g., yellow to orange powder) | [6] (by analogy) |

| Melting Point | 168-170 °C | [7] |

| Boiling Point | 377.3 °C at 760 mmHg (Predicted) | [7] |

| Solubility | Slightly soluble in water; soluble in organic solvents like alcohol and acetone. | [6] (by analogy) |

Hazard Identification and Safety Protocols

This compound is classified with several hazards and requires careful handling in a controlled laboratory environment.[1]

-

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Recommended Precautionary Measures (P-phrases):

-

P261: Avoid breathing dust.[1]

-

P270: Do not eat, drink or smoke when using this product.[1]

-

P280: Wear protective gloves, eye protection, and face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

P405: Store locked up.[1]

-

Handling Procedure: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including a lab coat, nitrile gloves, and safety goggles, is mandatory. In case of accidental exposure, follow standard first-aid procedures and seek medical advice.

Potential Applications and Relevance

Substituted nitroanilines are foundational building blocks in organic synthesis. The specific arrangement of functional groups in 2-Methoxy-5-methyl-4-nitroaniline makes it a candidate for several applications:

-

Dye and Pigment Synthesis: Nitroanilines are common precursors for azo dyes and pigments, where the amino group is diazotized and coupled with another aromatic compound.[6][8]

-

Pharmaceutical Intermediates: The nitroaniline scaffold is present in various biologically active molecules. This compound could serve as a starting material for the synthesis of more complex heterocyclic systems with potential therapeutic value.

-

Materials Science: The polarized nature of the molecule suggests potential for investigation in non-linear optics or as a component in functional organic materials.

Conclusion

The molecular structure of 2-Methoxy-5-methyl-4-nitroaniline is defined by a unique substitution pattern on an aniline core, resulting in a polarized and reactive molecule. While experimental data for this isomer is limited, a thorough understanding of its structure can be achieved through the application of fundamental chemical and spectroscopic principles. This guide has provided a detailed overview of its structural attributes, predicted analytical signatures, a viable synthetic strategy, and essential safety information. This consolidated knowledge serves as a valuable resource for researchers aiming to synthesize, characterize, and utilize this compound in dye manufacturing, pharmaceutical development, and materials science.

References

-

SciSupplies. (n.d.). 2-Methoxy-5-methyl-4-nitroaniline, 98.0%, 250mg. Retrieved from [Link]

-

PubChem. (n.d.). 5-Methoxy-2-methyl-4-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). 5-Methoxy-2-methyl-4-nitroaniline. Retrieved from [Link]

-

Patsnap. (n.d.). Preparation method of 2-methoxy-4-nitroaniline. Eureka. Retrieved from [Link]

Sources

- 1. 2-Methoxy-5-methyl-4-nitroaniline, 98.0%, 250mg [scisupplies.eu]

- 2. 5-Methoxy-2-methyl-4-nitroaniline | C8H10N2O3 | CID 602726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Methoxy-2-methyl-4-nitroaniline - Amerigo Scientific [amerigoscientific.com]

- 4. 2-Methoxy-4-nitroaniline synthesis - chemicalbook [chemicalbook.com]

- 5. Preparation method of 2-methoxy-4-nitroaniline - Eureka | Patsnap [eureka.patsnap.com]

- 6. What is 2-Methoxy-4-nitroaniline?_Chemicalbook [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. CAS 97-52-9 | 2-Methoxy-4-nitroaniline | Fast Red B Base [jayfinechem.com]

A Technical Guide to the Application of 2-Methoxy-5-methyl-4-nitroaniline in High-Performance Dye Synthesis

Abstract: 2-Methoxy-5-methyl-4-nitroaniline, also known under the Colour Index designation C.I. Azoic Diazo Component 3, serves as a cornerstone intermediate in the synthesis of a wide array of high-performance azo and disperse dyes. Its unique molecular architecture, featuring a strategic arrangement of electron-donating and electron-withdrawing groups, provides dye chemists with a versatile tool for developing chromophores with desirable shades, intensity, and fastness properties. This guide elucidates the core chemical principles, synthesis methodologies, and potential applications of this vital amine, offering a technical resource for researchers and industry professionals engaged in the development of advanced colorants for textiles, pigments, and other specialized fields.

Introduction: The Strategic Importance of 2-Methoxy-5-methyl-4-nitroaniline

2-Methoxy-5-methyl-4-nitroaniline is a substituted aromatic amine that has established its significance as a diazo component in the production of azo dyes. The substituents on the aniline ring—a methoxy (-OCH₃) group, a methyl (-CH₃) group, and a nitro (-NO₂) group—are not arbitrary. Their specific placement is critical to the electronic properties of the molecule and, consequently, the final characteristics of the dyes derived from it.

-

The amino (-NH₂) group is the reactive center for diazotization, the foundational reaction for creating the azo chromophore.

-

The nitro (-NO₂) group is a powerful electron-withdrawing group that shifts the absorption spectrum of the final dye, often leading to deeper, more intense colors (a bathochromic shift). Its presence is also linked to improvements in the light fastness of the resulting dyes[1].

-

The methoxy (-OCH₃) and methyl (-CH₃) groups are electron-donating groups that modulate the reactivity of the diazonium salt and can be used to fine-tune the hue and other properties of the dye.

This combination of functional groups makes 2-Methoxy-5-methyl-4-nitroaniline an excellent precursor for creating a spectrum of colors, particularly in the yellow, red, and brown ranges, with good performance characteristics[2][3]. Its derivatives are primarily used as disperse dyes for synthetic fibers like polyester and nylon, as well as in the formation of organic pigments[4][5][6].

Core Reaction Mechanisms in Dye Synthesis

The conversion of 2-Methoxy-5-methyl-4-nitroaniline into a dye primarily involves a two-stage reaction sequence: diazotization followed by azo coupling[3].

The Diazotization Reaction

Diazotization is the process of converting the primary aromatic amine into a diazonium salt. This is achieved by reacting 2-Methoxy-5-methyl-4-nitroaniline with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric or sulfuric acid[1][7][8].

Causality Behind Experimental Choices:

-

Low Temperature (0-5 °C): The reaction is highly exothermic, and the resulting diazonium salt is unstable at higher temperatures. Maintaining a low temperature is crucial to prevent decomposition of the salt, which would otherwise lead to reduced yield and unwanted byproducts[7][8].

-

Strong Acidic Medium: The acid serves two purposes: it protonates the nitrous acid to form the highly electrophilic nitrosonium ion (NO⁺), which is the active diazotizing agent, and it stabilizes the resulting diazonium salt[8][9].

Caption: The general scheme of the azo coupling reaction.

Applications in Dye Synthesis: From Disperse Dyes to Pigments

The primary application of 2-Methoxy-5-methyl-4-nitroaniline is in the synthesis of disperse dyes, which are non-ionic colorants with low water solubility, making them ideal for dyeing hydrophobic synthetic fibers like polyester and nylon.[4][5][10]

Synthesis of Monoazo Disperse Dyes

A series of monoazo disperse dyes can be synthesized by coupling the diazotized 2-Methoxy-5-methyl-4-nitroaniline with various coupling components. The resulting dyes typically exhibit yellow to orange and red shades.[4]

| Coupling Component | Resulting Dye Color | Absorption Max (λmax) in DMF (nm) |

| 1-Hydroxynaphthalene | Yellow-Orange | 480 |

| 2-Hydroxynaphthalene | Orange | 490 |

| N-Phenylnaphthylamine | Orange | 495 |

| 1,3-Diaminobenzene | Yellow | 416 |

| 1,3-Dihydroxybenzene | Yellow | 420 |

| 3-Aminophenol | Orange | 470 |

| Data synthesized from studies on analogous nitroaniline-derived dyes. The exact λmax can vary based on solvent and precise structure. | ||

| [7][10][11] |

Synthesis of Disazo Disperse Dyes

For deeper and more varied shades, disazo dyes can be created. This involves a second diazotization and coupling sequence. For example, the monoazo dye formed from 2-Methoxy-5-methyl-4-nitroaniline and an amine-containing coupler (like 3-chloroaniline) can itself be diazotized and coupled to another component, creating a larger conjugated system.[1][12] These disazo dyes often yield brown, navy, and other deep hues with high tinctorial strength and good fastness properties on polyester and nylon 66 fabrics.[1][11]

Experimental Protocols

The following protocols are self-validating systems, providing a clear methodology for reproducible synthesis.

Protocol: Diazotization of 2-Methoxy-5-methyl-4-nitroaniline

-

Preparation: In a three-necked flask equipped with a mechanical stirrer and thermometer, disperse 2-Methoxy-5-methyl-4-nitroaniline (e.g., 0.1 mol) in water.

-

Acidification: Slowly add concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) while stirring. Cool the resulting suspension to 0-5 °C in an ice-salt bath.

-

Nitrite Addition: Prepare a pre-cooled aqueous solution of sodium nitrite (NaNO₂, ~0.105 mol). Add this solution dropwise to the amine suspension over 30-45 minutes, ensuring the temperature does not exceed 5 °C.[1][7][13]

-

Completion Check: After complete addition, continue stirring for an additional 30 minutes in the ice bath. To verify that all the primary amine has been consumed, a spot test can be performed using a solution of 4-(N,N-dimethylamino)benzaldehyde, which generates a color in the presence of unreacted primary amine.[1]

-

Excess Nitrite Removal: Any excess nitrous acid can be destroyed by the cautious addition of a small amount of urea or sulfamic acid, which is observed by the cessation of gas evolution.[7]

-

Immediate Use: The resulting diazonium salt solution is unstable and should be used immediately in the subsequent coupling reaction without isolation.[8]

Protocol: Synthesis of a Representative Monoazo Dye

-

Coupler Solution: Dissolve the chosen coupling component (e.g., 2-hydroxynaphthalene, 0.1 mol) in an appropriate solvent. For phenolic couplers, dissolve in a dilute aqueous sodium hydroxide solution to form the sodium salt. For amine couplers, dissolve in a weakly acidic solution (e.g., acetic acid).[1] Cool the solution to 0-5 °C.

-

Coupling Reaction: Slowly add the freshly prepared diazonium salt solution to the stirred coupler solution while maintaining the temperature at 0-5 °C. The pH should be maintained in the optimal range for the specific coupler.

-

Precipitation: The azo dye will precipitate out of the solution as it is formed. Continue stirring for 1.5 to 2 hours to ensure the reaction goes to completion.[1][7]

-

Isolation and Purification: Filter the precipitated dye, wash thoroughly with water to remove salts and unreacted precursors, and then dry. The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol-methanol mixture or dimethylformamide (DMF).[1][7]

Performance and Characterization

Dyes derived from 2-Methoxy-5-methyl-4-nitroaniline generally exhibit good performance characteristics, particularly on synthetic fibers.

-

Color and Build-up: They produce a range of bright yellow to deep brown shades with high color yield (tinctorial strength).[1][11]

-

Fastness Properties: The presence of the nitro group contributes to good light fastness. When applied to polyester, these dyes typically show excellent wash fastness and sublimation fastness, which are critical properties for textile applications.[1][10][11] Fastness ratings for light are often in the range of 5-6 on a scale of 1-8, and wash/rub fastness is typically rated 4-5 on a scale of 1-5 (where higher is better).[1][13]

Future Outlook

While 2-Methoxy-5-methyl-4-nitroaniline is a well-established intermediate, research continues into synthesizing novel disazo and polyazo dyes with enhanced properties. The potential exists to create dyes with applications beyond textiles, such as in high-performance pigments for automotive coatings, specialty inks, and even functional materials where the chromophore's electronic properties can be exploited for applications in nonlinear optics or as organic photoconductors.[12][14] The versatility of azo chemistry ensures that this "workhorse" intermediate will continue to be a valuable building block for innovation in colorant technology.

References

-

Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. (n.d.). Science Alert. Retrieved January 10, 2026, from [Link]

-

Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. (2011). Journal of Chemical Sciences. Retrieved January 10, 2026, from [Link]

-

Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. (2011). Asian Network for Scientific Information. Retrieved January 10, 2026, from [Link]

-

C.I. Azoic Diazo Component 3. (2012). World Dye Variety. Retrieved January 10, 2026, from [Link]

-

Otutu, J. O. (2012). Dis-azo Dyes Derived from 2-methoxy-5-nitroaniline and 3-chloroaniline and their Application on Polymer Fibres. Oriental Journal of Chemistry, 28(2), 787-794. Retrieved January 10, 2026, from [Link]

-

Otutu, J. O., & Osabohien, E. (2009). Disperse dyes derived from 2-methoxy-5-nitroaniline. Oriental Journal of Chemistry, 25(4). Retrieved January 10, 2026, from [Link]

-

Disperse dyes derived from 2-methoxy-5-nitroaniline. (2009). ResearchGate. Retrieved January 10, 2026, from [Link]

-

Otutu, J. O. (2012). Dis-azo Dyes Derived from 2-methoxy-5-nitroaniline and 3-chloroaniline and their Application on Polymer Fibres. Semantic Scholar. Retrieved January 10, 2026, from [Link]

- One-step process of preparing azo dyes by simultaneous diazotization. (1974). Google Patents.

- Aqueous preparations of C.I. azoic diazo components their manufacture and their use. (1994). Google Patents.

-

Liquid Brands of Azoic Coupling Components and Azoic Diazo Components. (1983). SDC ColourClick. Retrieved January 10, 2026, from [Link]

-

Azoic Combinations: Chemical Principles. (n.d.). P2 InfoHouse. Retrieved January 10, 2026, from [Link]

-

El-Apasery, M. A. (2023). Chemistry and Applications of Azo Dyes: A Comprehensive Review. IntechOpen. Retrieved January 10, 2026, from [Link]

Sources

- 1. orientjchem.org [orientjchem.org]

- 2. nbinno.com [nbinno.com]

- 3. jchemrev.com [jchemrev.com]

- 4. scialert.net [scialert.net]

- 5. scialert.net [scialert.net]

- 6. worlddyevariety.com [worlddyevariety.com]

- 7. scialert.net [scialert.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. p2infohouse.org [p2infohouse.org]

- 10. Disperse dyes derived from 2-methoxy-5-nitroaniline – Oriental Journal of Chemistry [orientjchem.org]

- 11. researchgate.net [researchgate.net]

- 12. Dis-azo Dyes Derived from 2-methoxy-5-nitroaniline and 3-chloroaniline and their Application on Polymer Fibres | Semantic Scholar [semanticscholar.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to the Safe Handling of 2-Methoxy-5-methyl-4-nitroaniline

This document provides an in-depth technical overview of the essential safety protocols and handling precautions for 2-Methoxy-5-methyl-4-nitroaniline (CAS No. 134-19-0). It is intended for researchers, chemists, and professionals in drug development and related scientific fields. The causality behind each recommendation is explained to ensure a deep understanding of the required safety measures, fostering a self-validating system of laboratory safety.

Chemical Identity and Hazard Profile

2-Methoxy-5-methyl-4-nitroaniline is an aromatic amine, a class of compounds widely used as intermediates in the synthesis of dyes, pigments, and pharmaceuticals. The presence of the nitro group and the aniline functional group are primary determinants of its toxicological and chemical reactivity profile.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 134-19-0 | SciSupplies[1] |

| Molecular Formula | C₈H₁₀N₂O₃ | SciSupplies[1] |

| Molecular Weight | 182.18 g/mol | PubChem[2] |

| Appearance | Expected to be a colored solid (e.g., yellow, orange, red) based on analogs. | Inferred from analogs[3][4] |

GHS Hazard Identification and Classification

Based on available data for CAS No. 134-19-0, the compound is classified as follows.[1] This classification underscores the necessity for stringent safety measures.

| Hazard Class | Hazard Category | Hazard Statement | Pictogram | Signal Word |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning | |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Exclamation Mark | Warning |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | Exclamation Mark | Warning |

| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation | Exclamation Mark | Warning |

| Carcinogenicity (Suspected) | Category 2 | H351: Suspected of causing cancer (based on analogs) | Danger |

Note: The carcinogenicity classification is inferred from closely related nitroaniline compounds and should be treated as a potential hazard.[3][5]

Toxicological Profile and Routes of Exposure

The primary hazards of 2-Methoxy-5-methyl-4-nitroaniline stem from its potential acute toxicity and long-term health effects. The causality is linked to the reactivity of the aromatic nitro and amine groups within biological systems.

-

Acute Toxicity : Harmful if swallowed, with potential for harm via skin contact or inhalation.[1][3]

-

Irritation : Causes significant irritation to the skin, eyes, and respiratory system upon direct contact or inhalation of dust.[1]

-

Methemoglobinemia : A critical and common hazard associated with aniline derivatives.[6] The aniline moiety can be oxidized in the body, converting hemoglobin to methemoglobin, which cannot effectively transport oxygen. This leads to cyanosis (a bluish discoloration of the skin), headaches, and dizziness.[3]

-

Carcinogenicity : Suspected of causing cancer. This is a common concern for many aromatic amines and nitro compounds, which can act as genotoxic agents.[3][5]

The primary routes of occupational exposure are inhalation of dust particles, dermal (skin) contact , and accidental ingestion .

Hierarchy of Controls: A Systematic Approach to Safety

To mitigate the risks associated with handling 2-Methoxy-5-methyl-4-nitroaniline, a hierarchy of controls must be implemented. This systematic approach prioritizes the most effective measures first.

Caption: Hierarchy of controls for managing chemical hazards.

As elimination or substitution of this specific chemical intermediate is often not feasible in a research or synthesis context, the focus must be on robust Engineering Controls , followed by stringent Administrative Controls and diligent use of Personal Protective Equipment (PPE) .

Standard Operating Procedure (SOP) for Safe Handling

This section details a step-by-step methodology for handling 2-Methoxy-5-methyl-4-nitroaniline in a laboratory setting.

Required Engineering Controls

-

Chemical Fume Hood : All weighing, handling, and reaction setup involving the solid compound or its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[6]

-

Ventilation : The laboratory must be well-ventilated to ensure any fugitive emissions are diluted.[7]

-

Safety Equipment : An operational eyewash station and safety shower must be immediately accessible.[6]

Required Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the last line of defense against exposure.

| PPE Category | Specification | Standard/Reference |

| Eye and Face Protection | Chemical safety goggles with side shields. A face shield should be worn if there is a splash hazard. | OSHA 29 CFR 1910.133, EN 166[4][8] |

| Skin Protection | - Gloves : Nitrile gloves (double-gloving is recommended). Check manufacturer data for breakthrough times. Dispose of gloves immediately after contact.[6] - Lab Coat : A flame-resistant lab coat with tight-fitting cuffs. | EN 374[9] |

| Respiratory Protection | Not typically required if work is conducted within a fume hood. For spill cleanup or in case of ventilation failure, a NIOSH-approved respirator with P100 (particulate) and organic vapor cartridges is necessary. | NIOSH, EN 149[4][10] |

Step-by-Step Handling Protocol

-

Preparation :

-

Designate a specific area within the fume hood for the procedure.

-

Ensure all necessary equipment (spatulas, glassware, balances) is clean and readily available inside the hood.

-

Don the required PPE as specified in the table above.

-

-

Weighing and Transfer :

-

Perform all weighing operations on a balance placed inside the fume hood or in a ventilated balance enclosure.

-

Use a spatula to carefully transfer the solid. Avoid creating dust.[7]

-

If transferring to a reaction vessel containing solvent, add the solid slowly to the liquid to prevent splashing.

-

-

During Reaction :

-

Keep the reaction vessel closed or under a controlled atmosphere (e.g., nitrogen) as required by the protocol.

-

Ensure continuous operation of the fume hood.

-

-

Post-Handling :

-

Thoroughly clean all glassware and equipment that came into contact with the chemical.

-

Wipe down the work surface within the fume hood with an appropriate solvent (e.g., ethanol), followed by soap and water.[7]

-

Carefully remove PPE, avoiding contact with the outer contaminated surfaces. Wash hands thoroughly with soap and water.[9]

-

Emergency Procedures

Immediate and correct response to an emergency is critical.

Caption: Workflow for emergency response to exposure or spills.

First Aid Measures

-

Inhalation : Move the victim to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[8][11]

-

Skin Contact : Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention.[6][8]

-

Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][11]

-

Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][11]

Firefighting Measures

-

Suitable Extinguishing Media : Use water spray, carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[4]

-

Specific Hazards : Thermal decomposition can produce toxic and corrosive gases, including carbon oxides and nitrogen oxides (NOx).[4]

-

Protective Equipment : Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA).[4]

Accidental Release Measures

-

Personal Precautions : Avoid breathing dust and prevent contact with skin or eyes. Evacuate personnel from the area. Wear full PPE, including respiratory protection.[7][9]

-

Containment and Cleanup : For a small spill, gently cover with an inert absorbent material like sand or vermiculite. Do not use combustible materials like sawdust. Carefully sweep up the material, avoiding dust generation, and place it into a labeled, sealed container for hazardous waste disposal.[7] For a large spill, evacuate the area and contact emergency response personnel.[7]

Storage and Disposal

Proper storage and disposal are crucial to long-term safety and environmental protection.

Storage Conditions

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[7][8]

-

Keep away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[8]

-

Store away from heat, sparks, and open flames.

-

Store in a locked cabinet or area accessible only to authorized personnel.[11]

Disposal

-

Dispose of waste material in accordance with all applicable federal, state, and local regulations. This material is considered hazardous waste.[4]

-

Contaminated PPE and cleanup materials must also be disposed of as hazardous waste in a sealed, labeled container.[6]

References

-

PubChem . 2-Methoxy-5-nitroaniline. National Center for Biotechnology Information. [Link]

-

West Liberty University . p-Nitroaniline Safety Data Sheet. [Link]

-

Carl ROTH . Safety Data Sheet: 4-Nitroaniline. [Link]

-

Chemos GmbH & Co.KG . Safety Data Sheet: p-nitroaniline. [Link]

-

Amherst College . Standard Operating Procedures (SOP) for working with P-Nitroaniline. [Link]

-

Carl ROTH . Safety Data Sheet: 2-Nitroaniline. [Link]

-

Wikipedia . 2-Methoxy-4-nitroaniline. [Link]

-

Amerigo Scientific . 5-Methoxy-2-methyl-4-nitroaniline. [Link]

-

Loba Chemie . Safety Data Sheet: 2-METHYL-5-NITROANILINE. [Link]

-

PubChem . 5-Methoxy-2-methyl-4-nitroaniline. National Center for Biotechnology Information. [Link]

Sources

- 1. 2-Methoxy-5-methyl-4-nitroaniline, 98.0%, 250mg [scisupplies.eu]

- 2. 5-Methoxy-2-methyl-4-nitroaniline | C8H10N2O3 | CID 602726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Methoxy-5-nitroaniline | C7H8N2O3 | CID 7447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. lobachemie.com [lobachemie.com]

- 6. amherst.edu [amherst.edu]

- 7. westliberty.edu [westliberty.edu]

- 8. fishersci.com [fishersci.com]

- 9. carlroth.com:443 [carlroth.com:443]

- 10. fishersci.com [fishersci.com]

- 11. echemi.com [echemi.com]

An In-depth Technical Guide to the Isomers of 2-Methoxy-5-methyl-4-nitroaniline and Their Properties

Abstract

This technical guide provides a comprehensive examination of the constitutional isomers of 2-Methoxy-5-methyl-4-nitroaniline, a substituted nitroaromatic compound with significance in synthetic chemistry and drug discovery. As the precise arrangement of functional groups on the benzene ring dictates the physicochemical properties, spectroscopic signatures, and biological activity, a detailed understanding of each isomer is paramount for researchers, scientists, and professionals in drug development. This document offers a thorough analysis of the synthesis, characterization, and properties of key isomers, supported by detailed experimental protocols and comparative data.

Introduction: The Significance of Isomerism in Substituted Nitroanilines

Substituted anilines and nitroaromatic compounds are foundational building blocks in modern organic synthesis. Their utility spans from the creation of vibrant dyes and pigments to serving as crucial intermediates in the manufacturing of life-saving pharmaceuticals.[1] The molecule 2-Methoxy-5-methyl-4-nitroaniline, with the molecular formula C8H10N2O3, represents a key scaffold in this chemical class. However, the specific placement of the methoxy, methyl, nitro, and amino groups on the aromatic ring gives rise to a number of constitutional isomers, each possessing a unique set of properties.

The electronic interplay between the electron-donating amino (-NH2) and methoxy (-OCH3) groups and the electron-withdrawing nitro (-NO2) group profoundly influences the molecule's reactivity, polarity, and potential for intermolecular interactions.[1] Consequently, each isomer exhibits distinct melting points, boiling points, solubilities, and spectroscopic characteristics. Furthermore, these structural nuances can lead to significant differences in biological activity and toxicological profiles. For instance, the seemingly minor shift of a functional group can alter a molecule's ability to bind to a biological target or its metabolic fate within an organism.[2][3]

This guide will focus on the detailed characterization of the primary constitutional isomers of 2-Methoxy-5-methyl-4-nitroaniline to provide a valuable resource for their identification, synthesis, and potential applications.

Identification and Physicochemical Properties of Key Isomers

There are several constitutional isomers of 2-Methoxy-5-methyl-4-nitroaniline. The most commonly encountered and commercially available isomers are detailed below.

| Isomer Name | Structure | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 2-Methoxy-5-methyl-4-nitroaniline |  | 134-19-0 | 182.18 | Not available | Not available |

| 5-Methoxy-2-methyl-4-nitroaniline |  | 106579-00-4 | 182.18 | 168-170 | Not available |

| 2-Methoxy-4-methyl-5-nitroaniline |  | 65740-55-8 | 182.18 | Not available | Not available |

| 4-Methoxy-5-methyl-2-nitroaniline |  | 55730-09-1 | 182.18 | Not available | Not available |

| 2-Methoxy-5-methyl-3-nitroaniline |  | Not available | 182.18 | Not available | Not available |

Synthesis of Methoxy-Methyl-Nitroaniline Isomers: A General and Specific Approach

The synthesis of substituted nitroanilines typically follows a multi-step pathway involving the protection of the reactive amino group, followed by regioselective nitration, and subsequent deprotection. The choice of starting material and the precise reaction conditions are critical for controlling the position of the substituents and achieving a high yield of the desired isomer.

General Synthetic Strategy

A common and effective method for the synthesis of nitroanilines involves the following key steps:

-

Acetylation of the Amino Group: The starting methoxy-methyl-aniline (anisidine derivative) is treated with acetic anhydride to form the corresponding acetanilide. This protection of the amino group is crucial as it moderates its activating effect and prevents unwanted side reactions during nitration.

-

Nitration: The acetanilide is then subjected to nitration using a nitrating agent, typically a mixture of nitric acid and sulfuric acid. The conditions of the nitration (temperature, concentration of acids) are carefully controlled to ensure the desired regioselectivity.

-